1,1',3,3'-tetraoxo-1H,1'H,3H,3'H-6,6'-bibenzo[de]isochromene-7,7'-dicarboxylic acid
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Overview
Description
1,1’,3,3’-tetraoxo-1H,1’H,3H,3’H-6,6’-bibenzo[de]isochromene-7,7’-dicarboxylic acid is a complex organic compound with a molecular formula of C26H10O10 This compound is known for its unique structure, which includes multiple oxo groups and carboxylic acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,3,3’-tetraoxo-1H,1’H,3H,3’H-6,6’-bibenzo[de]isochromene-7,7’-dicarboxylic acid typically involves the cyclization of precursor compounds under specific conditions. One common method involves the reductive cyclization of substituted perylenetetracarboxylic acid derivatives. For example, the reductive cyclization of 2,2’-di(4-chlorophenyl)-1,1’,3,3’-tetraoxo-2,2’,3,3’-tetrahydro-1H,1’H-6,6’-di(benzo[de]isoquinoline)-7,7’-dicarboxylic acid potassium salt can be achieved using thiourea dioxide in an aqueous-alkaline solution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and reaction conditions can significantly impact the yield and purity of the final product. Common reducing agents used in industrial processes include sodium dithionite, sodium hydroxymethanesulfinate, and thiourea dioxide .
Chemical Reactions Analysis
Types of Reactions
1,1’,3,3’-tetraoxo-1H,1’H,3H,3’H-6,6’-bibenzo[de]isochromene-7,7’-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form derivatives with fewer oxo groups.
Cyclization: Reductive cyclization can lead to the formation of complex ring structures.
Substitution: Substituents on the aromatic rings can be replaced under specific conditions.
Common Reagents and Conditions
Reducing Agents: Thiourea dioxide, sodium dithionite, sodium hydroxymethanesulfinate.
Solvents: Aqueous-alkaline solutions are commonly used to facilitate these reactions.
Major Products
The major products formed from these reactions include various reduced derivatives and cyclized compounds, which can have different oxidation states and functional groups .
Scientific Research Applications
1,1’,3,3’-tetraoxo-1H,1’H,3H,3’H-6,6’-bibenzo[de]isochromene-7,7’-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of perylene dyes and other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Materials Science: Utilized in the development of organic semiconductors and light-emitting materials.
Industry: Employed in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 1,1’,3,3’-tetraoxo-1H,1’H,3H,3’H-6,6’-bibenzo[de]isochromene-7,7’-dicarboxylic acid involves its interaction with various molecular targets. The compound’s multiple oxo groups and carboxylic acid functionalities allow it to participate in redox reactions and form stable complexes with metal ions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Perylenetetracarboxylic Acid Derivatives: These compounds share a similar core structure and are used in similar applications, such as dyes and organic semiconductors.
Naphthalenetetracarboxylic Acid Derivatives: These compounds have a related structure and are also used in the production of dyes and pigments.
Uniqueness
1,1’,3,3’-tetraoxo-1H,1’H,3H,3’H-6,6’-bibenzo[de]isochromene-7,7’-dicarboxylic acid is unique due to its specific arrangement of oxo groups and carboxylic acid functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C26H10O10 |
---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
10-(10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylic acid |
InChI |
InChI=1S/C26H10O10/c27-21(28)11-3-7-15-19-13(23(31)35-25(15)33)5-1-9(17(11)19)10-2-6-14-20-16(26(34)36-24(14)32)8-4-12(18(10)20)22(29)30/h1-8H,(H,27,28)(H,29,30) |
InChI Key |
NKXCPBMOSPDLLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC=C(C3=C1C4=C5C(=CC=C6C5=C(C=C4)C(=O)OC6=O)C(=O)O)C(=O)O)C(=O)OC2=O |
Origin of Product |
United States |
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